REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[C:13]([O:21][CH2:22][CH3:23])(=[O:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].C(O)(=O)C.N1CCCCC1>C1C=CC=CC=1.O>[CH2:18]([O:17][C:15](=[O:16])[C:14](=[CH:6][C:5]1[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[CH:4]=1)[C:13]([O:21][CH2:22][CH3:23])=[O:20])[CH3:19]
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Name
|
|
Quantity
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9.13 g
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Type
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reactant
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Smiles
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COC=1C=C(C=O)C=CC1OC
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Name
|
|
Quantity
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8 mg
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Type
|
reactant
|
Smiles
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C(CC(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
0.29 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
0.74 mL
|
Type
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reactant
|
Smiles
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N1CCCCC1
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was separated
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Type
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WASH
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Details
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The benzene solution was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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was dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
|
After being dried
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Type
|
CUSTOM
|
Details
|
the benzene was evaporated in vacuo
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Type
|
CUSTOM
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Details
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to obtain 15.40 g crude product
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Name
|
|
Type
|
product
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Smiles
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C(C)OC(C(C(=O)OCC)=CC1=CC(=C(C=C1)OC)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |